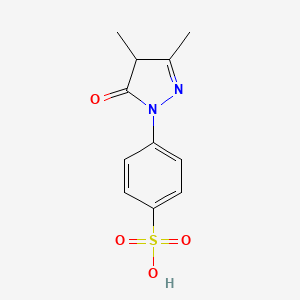

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- is a complex organic compound that features both a benzenesulfonic acid group and a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- typically involves the reaction of 4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazole with benzenesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted benzenesulfonic acid compounds .

Scientific Research Applications

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- has several scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of dyes and other chemical products.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to changes in metabolic pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-: Similar structure but with a different substitution pattern on the pyrazolone ring.

1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: Contains a chloro group instead of the dimethyl substitution.

Uniqueness

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

Benzenesulfonic acid derivatives, particularly those incorporating pyrazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- , exploring its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C11H12N2O4S, with a molecular weight of approximately 268.29 g/mol. The structural features include a benzenesulfonic acid group and a pyrazole ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O4S |

| Molecular Weight | 268.29 g/mol |

| Density | 1.47 g/cm³ |

| LogP | 1.873 |

| Polar Surface Area (PSA) | 95.42 Ų |

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonic acid with pyrazole structures exhibit significant antimicrobial properties. A study highlighted the antileishmanial activity of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania infantum and Leishmania amazonensis. The most potent compounds showed IC50 values comparable to established treatments like pentamidine but with reduced cytotoxicity towards mammalian cells .

Anticancer Properties

Compounds containing the pyrazole moiety have been extensively studied for their anticancer potential. For instance, derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Specific studies reported that certain pyrazole derivatives could induce apoptosis in cancer cells and disrupt microtubule assembly at concentrations as low as 1 μM .

Structure-Activity Relationship (SAR)

The biological evaluation of these compounds often includes a structure-activity relationship analysis to optimize their efficacy. Modifications in the electronic regions and lipophilicity of the derivatives play crucial roles in enhancing their interaction with biological targets. For example, variations in substituents on the pyrazole ring can significantly affect both antimicrobial and anticancer activities .

Case Studies

- Antileishmanial Activity : A series of studies evaluated various benzenesulfonamide derivatives against Leishmania species. Compounds such as 3b and 3e demonstrated promising results with IC50 values of 0.059 mM and 0.065 mM against L. infantum, indicating their potential as therapeutic agents .

- Anticancer Activity : In vitro studies showed that specific pyrazole derivatives could inhibit cell proliferation in breast cancer cell lines at low micromolar concentrations, with observed morphological changes and increased caspase activity indicating apoptosis .

Properties

CAS No. |

38254-74-9 |

|---|---|

Molecular Formula |

C11H12N2O4S |

Molecular Weight |

268.29 g/mol |

IUPAC Name |

4-(3,4-dimethyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |

InChI |

InChI=1S/C11H12N2O4S/c1-7-8(2)12-13(11(7)14)9-3-5-10(6-4-9)18(15,16)17/h3-7H,1-2H3,(H,15,16,17) |

InChI Key |

VFNOFXXKKALBEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.